Ibu-deoxycytidine
Description
Contextualizing Nucleoside Analogs in Research
Nucleoside analogs are chemically modified nucleosides that can include alterations to the nucleic acid base, the sugar, or the phosphate (B84403) groups. azolifesciences.com These modifications can influence their cellular uptake, metabolism, and interaction with enzymes involved in DNA and RNA synthesis. azolifesciences.commdpi.com In research, nucleoside analogs are used to probe biological processes, develop diagnostic tools, and create nucleic acid constructs with altered properties, such as increased stability or fluorescent labeling. oup.com
Historical Perspective on Isobutyryl-Protected Deoxycytidine
The chemical synthesis of oligonucleotides has evolved significantly since early solution-phase methods. A key challenge in oligonucleotide synthesis is the presence of reactive functional groups on the nucleobases, particularly the exocyclic amines of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G). These groups can participate in unwanted side reactions during the coupling steps, leading to errors in the synthesized sequence. wikipedia.orgatdbio.comnih.gov
The introduction of protecting groups for these exocyclic amines was a critical development. Har Gobind Khorana and his team were pioneers in this area, introducing standard protecting groups in the 1960s, including the isobutyryl group for guanosine (B1672433) and benzoyl for adenosine (B11128) and cytidine (B196190). trilinkbiotech.combiosearchtech.comulaval.ca These protecting groups are designed to be stable under the conditions of the synthesis cycle but readily removable at the end of the process to yield the native oligonucleotide. wikipedia.orgatdbio.com
Significance of Ibu-deoxycytidine in Oligonucleotide Synthesis Methodologies
This compound is a standard building block in the widely used solid-phase phosphoramidite (B1245037) method of oligonucleotide synthesis. wikipedia.orgnih.govbiotage.com In this methodology, protected nucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain anchored to a solid support. wikipedia.orgbiotage.com The isobutyryl group on the N4 position of deoxycytidine prevents undesirable side reactions involving the exocyclic amine during the coupling and oxidation steps of the synthesis cycle. wikipedia.orgnih.govnih.gov
While benzoyl (Bz) protection was also historically used for deoxycytidine, the isobutyryl (iBu) group is considered relatively more labile. google.com This lability can be advantageous during the final deprotection step, where the protecting groups are removed from the synthesized oligonucleotide. However, the choice of protecting group can influence the potential for side product formation depending on the deprotection conditions used. For instance, in some deprotection protocols involving alkylamines, oligonucleotides containing benzoyl-protected deoxycytidine showed a higher percentage of N-methylcytidine side product formation compared to those with isobutyryl protection. google.com The use of acetyl (Ac) protection for cytidine has also been explored as it is even more readily removed than benzoyl. wikipedia.orgtrilinkbiotech.comglenresearch.com
The phosphoramidite method, utilizing appropriately protected monomers like this compound, has achieved high reliability and efficiency in oligonucleotide synthesis, allowing for the automated production of custom DNA and RNA sequences. wikipedia.orgbiosearchtech.comnih.gov
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound primarily focuses on its application within oligonucleotide synthesis and the optimization of this process. Studies explore the efficiency of incorporation of this compound phosphoramidite into growing oligonucleotide chains and the complete removal of the isobutyryl protecting group during post-synthetic deprotection. atdbio.comnih.gov
While this compound itself is primarily a synthetic intermediate, research trajectories also involve the study of its behavior under various synthesis and deprotection conditions to minimize side reactions and improve the purity of the final oligonucleotide product. google.comtrilinkbiotech.com For example, research has investigated how different deprotection reagents and conditions affect the removal of the isobutyryl group from deoxycytidine and the potential for transamination or other unwanted modifications. google.comglenresearch.comtrilinkbiotech.comacs.org
Furthermore, the broader field of nucleoside analogs continues to be an active area of research in medicinal chemistry, with efforts directed towards synthesizing novel derivatives with enhanced therapeutic properties. mdpi.comfrontiersin.orgmdpi.commdpi.com While this compound's direct medicinal application is limited as it is a protected form used in synthesis, research into modified nucleosides can indirectly influence the demand for and synthesis methodologies involving protected building blocks like this compound.
No specific detailed research findings or large data tables solely focused on the properties or biological activity of this compound itself (outside of its role as a protected monomer in synthesis) were readily available within the scope of the search results. Its significance lies predominantly in its function as a protected building block for creating oligonucleotides used in various research and potential therapeutic applications.
Here is a summary of protecting groups used for cytidine in oligonucleotide synthesis:
| Protecting Group | Abbreviation | Relative Lability (compared to Benzoyl) | Notes |
| Benzoyl | Bz | Standard | Can lead to side products with some reagents google.com |
| Isobutyryl | iBu | Relatively More Labile | Used as a standard protecting group wikipedia.orgtrilinkbiotech.com |
| Acetyl | Ac | More Readily Removed | Explored for faster deprotection wikipedia.orgtrilinkbiotech.comglenresearch.com |
This table summarizes information found in the search results regarding different protecting groups used for the exocyclic amine of cytidine in oligonucleotide synthesis. wikipedia.orgtrilinkbiotech.comgoogle.comglenresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIVAGPIHEWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401806 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-75-3 | |
| Record name | ST056931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Ibu Deoxycytidine
Strategies for N4-Isobutyryl-2'-deoxycytidine Synthesis
The synthesis of N4-Isobutyryl-2'-deoxycytidine and its activated derivatives, such as phosphoramidites, involves specific chemical strategies to ensure the selective protection of functional groups and enable efficient coupling during oligonucleotide chain elongation.
Phosphoramidite (B1245037) Derivative Synthesis
The synthesis of the phosphoramidite derivative of N4-Isobutyryl-2'-deoxycytidine is a crucial step for its use in automated oligonucleotide synthesis. This typically involves protecting the 5'-hydroxyl group, commonly with a 4,4'-dimethoxytrityl (DMT) group, and the exocyclic N4 amine with an isobutyryl group. chemimpex.comoup.com The 3'-hydroxyl group is then phosphitylated, often using a cyanoethyl N,N-diisopropylphosphoramidite reagent, to form the reactive phosphoramidite species. google.com This protected and activated building block, such as 5'-O-(4,4'-Dimethoxytrityl)-N4-Isobutyryl-2'-deoxycytidine-3'-CE Phosphoramidite, is essential for the stepwise construction of oligonucleotide chains.
Solid-Phase Oligonucleotide Synthesis Protocols
N4-Isobutyryl-2'-deoxycytidine phosphoramidites are integral to solid-phase oligonucleotide synthesis protocols, the standard method for creating synthetic DNA and RNA sequences. nih.govtcichemicals.com In this approach, the first nucleoside, typically attached to a solid support via a linker, has its 5'-hydroxyl group deprotected. umich.eduatdbio.com The protected phosphoramidite of the next nucleoside, including Ibu-deoxycytidine phosphoramidite, is then coupled to the deprotected 5'-hydroxyl group in the presence of an activator. tcichemicals.comumich.edu This cycle of deprotection, coupling, capping (to block unreacted hydroxyl groups), and oxidation (to stabilize the phosphite (B83602) linkage) is repeated to build the oligonucleotide chain of the desired sequence and length. tcichemicals.comumich.edu Controlled pore glass (CPG) is a commonly used solid support, and supports derivatized with protected nucleosides, including those with isobutyryl-protected deoxycytidine, are commercially available. umich.eduthermofisher.com
Optimization of Coupling and Deprotection Conditions
Optimizing coupling and deprotection conditions is critical for achieving high yields and purity in oligonucleotide synthesis using this compound phosphoramidites. Efficient coupling requires appropriate activators, such as tetrazole or its derivatives. beilstein-journals.org The deprotection step, which removes the protecting groups, including the N4-isobutyryl group, is typically carried out using basic conditions, most commonly concentrated aqueous ammonia. nih.govoup.comresearchgate.net While the benzoyl groups on adenine (B156593) and cytosine are generally cleaved quickly, the isobutyryl group on guanine (B1146940) is known to be more resistant, and its cleavage can be the rate-determining step in the deprotection process. atdbio.com For cytosine, the isobutyryl group is considered relatively more labile than the benzoyl group, potentially leading to less side product formation under certain deprotection conditions, such as those involving alkylamines. google.com However, incomplete removal of the isobutyryl group can lead to impurities. Research has explored alternative deprotection strategies, including microwave irradiation, to shorten the reaction time required for complete deprotection of standard protecting groups like the isobutyryl group on deoxyguanosine. researchgate.net
Role of Protecting Groups in Oligonucleotide Fidelity
Protecting groups, such as the N4-isobutyryl group on deoxycytidine, play a vital role in maintaining oligonucleotide fidelity during synthesis. springernature.com They prevent unwanted side reactions involving the reactive exocyclic amino groups of the nucleobases during the coupling and oxidation steps of solid-phase synthesis. nih.govbeilstein-journals.org Without such protection, side reactions like alkylation by acrylonitrile (B1666552) (generated from the deprotection of the cyanoethyl phosphate (B84403) protecting group) could occur on the nucleobases, leading to modified bases and a reduction in the purity and accuracy of the synthesized oligonucleotide sequence. mdpi.com The isobutyryl group on deoxycytidine, along with other standard protecting groups like benzoyl for adenine and benzoyl or isobutyryl for guanine, ensures that the coupling reaction proceeds specifically at the 5'-hydroxyl group, allowing for the controlled, stepwise assembly of the oligonucleotide chain with high fidelity. atdbio.combeilstein-journals.org
Incorporation into Oligonucleotides and Nucleic Acid Constructs
N4-Isobutyryl-2'-deoxycytidine, in its phosphoramidite form, is a fundamental building block for the chemical synthesis of a wide variety of oligonucleotides and nucleic acid constructs. chemimpex.com
Integration as a Building Block in DNA and RNA Synthesis
This compound phosphoramidite is routinely integrated as a monomeric unit in both DNA and RNA synthesis using automated synthesizers and standard phosphoramidite chemistry. nih.govencyclopedia.pub It is used alongside the protected phosphoramidites of adenine, guanine, and thymine (B56734) (or uracil (B121893) in RNA synthesis) to assemble oligonucleotide sequences of desired lengths and compositions. google.comnih.gov The ability to efficiently incorporate this compound allows for the synthesis of modified oligonucleotides with specific sequences, which are essential tools in various research applications, including gene editing, RNA interference, and the development of therapeutic oligonucleotides. chemimpex.com While primarily associated with DNA synthesis, protected cytidine (B196190) derivatives, including those with isobutyryl protection on guanine and sometimes cytosine (though acetyl or benzoyl are also common for cytosine in RNA), are also used in the synthesis of RNA and modified RNA constructs, often requiring additional protection for the 2'-hydroxyl group. encyclopedia.pubnih.govgoogle.com The controlled incorporation of protected nucleosides like this compound ensures the precise sequence and chemical integrity of the synthesized nucleic acid constructs.
Site-Specific Modification Strategies
Site-specific modifications of nucleosides, including deoxycytidine, are crucial for developing functionalized nucleic acids. While this compound itself is a site-specifically protected form of deoxycytidine at the N4 position, strategies for further site-specific modification of the deoxycytidine core exist, often applied before or after the introduction of the isobutyryl group or in the context of synthesizing analogs.
Modifications can target various positions on the deoxycytidine structure:
C5 Position: The C5 position of the pyrimidine (B1678525) ring in deoxycytidine is a common site for chemical modification mdpi.comcuny.edu. Various functional groups can be introduced at this position, leading to modified deoxycytidine derivatives. For example, 5-aryl-2'-deoxycytidine analogs have been synthesized by modifying the C5 position cuny.edu.
N3 and O2 Positions: Studies have shown that the N3 and O2 positions of deoxycytidine can be targets for chemical adduct formation, although the stability of these adducts can vary depending on the modifying agent nih.gov.
C4 Position: The C4 position of the cytosine base can also be modified, often involving activation of the amide group followed by displacement with various amines to yield modified deoxycytidine derivatives cuny.edu.
2'-Position of the Sugar: The 2'-hydroxyl group in ribonucleosides is a key site for modification, and analogous strategies can be considered for modifying the sugar moiety in deoxyribonucleosides or their analogs, although 2'-deoxyribose lacks this hydroxyl. However, modifications at other sugar positions are possible mdpi.com.
These site-specific modification strategies, while not always applied directly to pre-formed this compound, are fundamental to the development of modified deoxycytidine monomers that may or may not retain the isobutyryl or a similar protecting group during synthesis or application.
Derivatization and Analog Development
The development of this compound derivatives and analogs involves structural modifications to the deoxycytidine core or the isobutyryl protecting group to alter chemical properties, stability, or facilitate the incorporation of additional functionalities. Analogs can be designed to have modified bases, altered sugar moieties, or different protecting groups.
Examples of deoxycytidine analogs and their synthesis provide insight into the types of derivatization possible:
5-Modified Deoxycytidine Analogs: Analogs with modifications at the C5 position of the cytosine base are frequently synthesized mdpi.comcuny.edu. These modifications can include the addition of aryl groups cuny.edu or other functionalities aimed at influencing properties like base pairing, stacking interactions, or conjugation to reporter molecules.
Fluorescent Deoxycytidine Analogs: Fluorescent nucleoside analogs, including those based on deoxycytidine, have been synthesized for use as probes in biological studies nih.gov. The synthesis of such analogs often involves conjugating a fluorophore or a fluorogenic system to the nucleoside core nih.gov.
Fluorinated Deoxynucleotide Analogs: The synthesis of deoxynucleotide analogs containing fluorine atoms, such as those based on bis-(difluoromethylene)triphosphoric acid, has been reported, demonstrating the possibility of incorporating halogens into deoxycytidine derivatives pnas.org.
The synthesis of these analogs often employs multi-step organic chemistry procedures, involving protection and deprotection strategies, coupling reactions, and purification steps cuny.edunih.govnih.gov.
Synthesis of Modified this compound Analogs
The synthesis of modified this compound analogs can involve incorporating the isobutyryl group (or a similar protecting group) into a deoxycytidine molecule that has already been modified at another site, or modifying this compound itself. More commonly, modified deoxycytidine nucleosides are synthesized first, and then protected at the N4 position with an isobutyryl group (or another acyl group like benzoyl or acetyl, depending on the desired deprotection strategy) before being converted into phosphoramidites for oligonucleotide synthesis google.comkbdna.com.
For instance, the synthesis of 5-substituted deoxycytidine analogs that are intended for use in oligonucleotide synthesis would typically involve synthesizing the 5-substituted deoxycytidine first. This modified nucleoside would then undergo N4 protection (e.g., with an isobutyryl group), 5'-OH protection (e.g., with DMTr), and 3'-OH phosphitylation to yield the corresponding phosphoramidite kbdna.com.
The specific synthetic route depends on the nature of the modification. Reactions like Suzuki-Miyaura cross-coupling can be used to introduce aryl groups at the C5 position cuny.edu. Other coupling reactions and functional group transformations are employed depending on the desired analog structure.
Detailed synthesis procedures for specific modified deoxycytidine phosphoramidites, including those with N4 protection, are described in the literature. These procedures often involve careful control of reaction conditions, stoichiometry, and purification to obtain the desired product in good yield and purity cuny.edunih.govnih.govmdpi.com.
An example of a synthetic sequence for a modified deoxycytidine analog phosphoramidite might involve:
Synthesis of the modified deoxycytidine base or nucleoside.
Protection of the N4 exocyclic amine (e.g., with isobutyric anhydride).
Protection of the 5'-hydroxyl group (e.g., with DMTr-Cl).
Phosphitylation of the 3'-hydroxyl group (e.g., with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).
Each step requires specific reagents, solvents, and reaction conditions, followed by purification, often by column chromatography nih.govnih.govmdpi.com.
Stereochemical Considerations in Synthesis
Stereochemistry is a critical aspect of nucleoside and nucleotide synthesis, as these molecules contain multiple chiral centers, particularly in the sugar moiety nih.gov. For 2'-deoxycytidine (B1670253) and its derivatives like this compound, the deoxyribose sugar has three chiral centers (at C1', C3', and C4'). The synthesis must ensure the correct stereochemistry at these positions, which corresponds to the naturally occurring β-D-deoxyribofuranose configuration.
When synthesizing nucleosides from a sugar precursor and a base, controlling the stereochemistry at the anomeric carbon (C1') is paramount to obtain the desired β-anomer. Glycosylation reactions used to form the N-glycosidic bond between the base and the sugar must be stereoselective nih.gov.
Furthermore, chemical modifications introduced to the base or sugar ring during the synthesis of this compound analogs can potentially create new chiral centers or affect the existing stereochemistry. Synthetic strategies must account for this, employing stereoselective reactions or methods for separating diastereomers if necessary rsc.org.
In the context of oligonucleotide synthesis using phosphoramidites, including this compound phosphoramidite, the coupling step involves the formation of a phosphodiester linkage. If phosphorothioate (B77711) linkages are introduced, a new chiral center is created at the phosphorus atom, resulting in Rp and Sp diastereomers rsc.org. Controlling the stereochemistry at the phosphorus during phosphorothioate synthesis requires specialized phosphoramidite monomers or coupling reagents rsc.org.
While the synthesis of the deoxyribose sugar itself establishes the initial stereochemistry, subsequent modifications and the formation of the phosphoramidite linkage must be carried out under conditions that preserve the correct configuration or selectively yield the desired stereoisomer. Analytical techniques such as NMR spectroscopy and chiral chromatography are essential for characterizing the stereochemical purity of synthetic intermediates and final products nih.govpnas.orgnih.gov.
Biological Activities of Ibu Deoxycytidine and Its Metabolites/analogs
Antineoplastic and Anticancer Efficacy
Research indicates that Ibu-deoxycytidine, sometimes referred to as ibulocydine (B612069), exhibits antineoplastic and anticancer effects through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the growth of cancer cells. For instance, studies on triple-negative breast cancer (TNBC) cells demonstrated that ibulocydine inhibited their growth. nih.govnih.govmdpi.com This inhibition of proliferation is a key aspect of its potential as an anticancer agent. Analogs of deoxycytidine, such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), have also been reported to inhibit cancer cell proliferation. nih.gov
Induction of Apoptosis
A significant mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that ibulocydine induces caspase-mediated apoptosis in TNBC cells. nih.govnih.govmdpi.com The cleavage levels of caspase-3 and PARP, key markers of apoptosis, were observed to increase dose-dependently in TNBC cells treated with ibulocydine. mdpi.com Additionally, ibulocydine has been shown to sensitize human cancer cells, including lung and colon cancer cells, to radiotherapy by inducing mitochondria-mediated apoptosis. nih.gov This process involves the activation of caspases, a decrease in the Bcl-2/Bax expression ratio, and the loss of mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov Analogs of deoxycytidine, such as N-Acetyl-2′-deoxycytidine and 4-Thiothymidine, which are purine (B94841) nucleoside analogs, also exhibit anticancer mechanisms including the induction of apoptosis. medchemexpress.commedchemexpress.com Another analog, 5-aza-2'-deoxycytidine (decitabine), has been shown to influence the proliferation and apoptosis of cervical cancer cells. nih.gov
Suppression of Metastasis
This compound has also demonstrated the ability to suppress cancer metastasis. In vitro and in vivo experiments using TNBC cells showed that ibulocydine blocked metastasis by reducing the expression of MMP-9. nih.govnih.govmdpi.com In an animal model of lung metastasis, treatment with ibulocydine inhibited the metastasis of cancer cells to the lungs. nih.govmdpi.com These findings suggest a role for this compound in inhibiting the spread of cancer cells.
Antiviral Potentials
Nucleoside analogs, including those related to deoxycytidine, are known to possess antiviral activities by interfering with viral replication and interacting with viral enzymes. medchemexpress.comatsu.edu
Interference with Viral Replication
Deoxycytidine analogs can interfere with viral replication, a crucial step in the viral life cycle. These compounds can act as antimetabolites, being incorporated into growing DNA strands during viral replication and thereby disrupting the process. medchemexpress.com For example, 2'-fluoro-2'-deoxycytidine (2'-FdC), a deoxycytidine analog, has been reported to inhibit the replication of various viruses, including bunyaviruses. nih.govmdpi.com Studies have shown that 2'-FdC can inhibit viruses like La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses in cell-based assays. nih.gov While gemcitabine (B846), another deoxycytidine analog, showed potent antiviral activity against SARS-CoV-2 by blocking viral protein expression, 2'-fluoro-2'-deoxycytidine exhibited weaker activity against the same virus. mdpi.comnih.gov Some antiviral mechanisms involve interfering with viral DNA replication. atsu.edumdpi.com
Interactions with Viral Enzymes
Nucleoside analogs can also exert antiviral effects by interacting with viral enzymes essential for replication and other processes. nih.govamericanchemicalsuppliers.com These interactions can involve inhibiting the activity of viral polymerases or other enzymes crucial for the viral life cycle. atsu.edumdpi.comnih.gov For instance, some antiviral drugs that are analogs of deoxycytidine work by inhibiting DNA polymerase. atsu.edu While the specific interactions of this compound with viral enzymes are not extensively detailed in the provided search results, the general mechanism for nucleoside analogs includes targeting viral enzymes or disrupting viral protein synthesis. americanchemicalsuppliers.com Studies on other nucleoside analogs highlight their ability to interact with and inhibit viral enzymes, thereby impeding viral replication. nih.govnih.gov
Immunomodulatory Effects
Specific research detailing the direct immunomodulatory effects of this compound (N-Isobutyryl-2'-deoxycytidine) is limited within the readily available scientific literature. While related compounds and nucleoside analogs, such as 5-aza-2'-deoxycytidine, have been investigated for their effects on the immune system and inflammation mdpi.comnih.govnih.govscienceopen.com, comprehensive studies specifically focused on the immunomodulatory properties of this compound were not prominently found in the conducted searches.
Molecular Mechanisms of Action
Nucleic Acid Synthesis Interference
Nucleoside analogs can interfere with DNA and RNA synthesis through various mechanisms, including inhibiting the enzymes involved in nucleotide metabolism and polymerization, or by being incorporated into the growing nucleic acid chains.
Inhibition of DNA Synthesis
Inhibition of DNA synthesis is a key mechanism for several nucleoside analogs. For instance, 2',2'-difluoro-2'-deoxycytidine (gemcitabine), another cytidine (B196190) analog, inhibits DNA synthesis. Its active triphosphate form can inhibit ribonucleotide reductase and directly inhibit DNA polymerases umich.edu. While Ibu-deoxycytidine is primarily mentioned as a building block for DNA synthesis kbdna.commedchemexpress.commedchemexpress.com, the principle of modified nucleosides interfering with DNA synthesis is well-established for related compounds. Studies on other analogs, like 2-Keto-D-galactose, also show inhibition of DNA synthesis medchemexpress.com.
Incorporation into DNA and RNA
Nucleoside analogs can be incorporated into newly synthesized DNA and RNA, leading to various downstream effects. Decitabine, for example, is readily incorporated into DNA in its triphosphate form during the S-phase of the cell cycle nih.govpatsnap.com. This incorporation is crucial for its mechanism of action nih.gov. Similarly, gemcitabine (B846) is incorporated into both DNA and RNA, although the extent of incorporation can vary between cell lines nih.gov. The incorporation of modified nucleosides into nucleic acids can disrupt their normal function and stability.
Epigenetic Regulation Modulation
Modified deoxycytidine analogs, particularly 5-aza-2'-deoxycytidine (Decitabine), are well-known for their effects on epigenetic regulation, primarily through the inhibition of DNA methyltransferases.
DNA Methyltransferase (DNMT) Inhibition
A significant mechanism of action for certain cytidine analogs is the inhibition of DNA methyltransferase (DNMT) enzymes. Decitabine is a potent inhibitor of DNMTs nih.govpatsnap.comsigmaaldrich.comactivemotif.com. Upon incorporation into DNA, the presence of a nitrogen at the 5-position of the cytosine ring prevents the completion of the methylation process by DNMTs patsnap.com. This leads to the formation of a covalent adduct between the enzyme and the DNA, effectively trapping and degrading the DNMT patsnap.com. This reduction in active DNMT levels results in DNA hypomethylation patsnap.comsigmaaldrich.com. Studies have shown a rapid, time- and dose-dependent decrease in DNA methyltransferase activity upon treatment with 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine nih.gov.
Reversal of Epigenetic Silencing
DNA methylation, particularly in CpG islands of promoter regions, is often associated with transcriptional silencing of genes glenresearch.compucpr.br. By inhibiting DNMTs and causing DNA hypomethylation, modified deoxycytidine analogs like Decitabine can lead to the reactivation of genes that were previously silenced by methylation patsnap.comsigmaaldrich.comactivemotif.com. This reversal of epigenetic silencing can restore the expression of tumor suppressor genes, contributing to the anti-cancer effects observed with these compounds patsnap.complos.org. Reactivation of silenced genes is further enhanced when demethylation is combined with histone hyperacetylation sigmaaldrich.com. Studies have demonstrated the epigenetic reactivation of specific genes, such as the dipeptidyl peptidase 4 (DPP4) gene, by 5-aza-2'-deoxycytidine, leading to downstream effects like the inhibition of cholesterol biosynthesis in certain cancer cells nih.gov. Epigenetic silencing can also involve mechanisms beyond DNA methylation, such as heterochromatin formation, which can be reversed by inhibitors like 5-aza-2'-deoxycytidine and trichostatin A uni-freiburg.de.
Gene Re-expression (e.g., tumor suppressor genes, hTERT, EP2, Thy-1)
Specific research findings detailing the direct impact of N-Isobutyryl-2'-deoxycytidine on gene re-expression, including tumor suppressor genes, hTERT, EP2, and Thy-1, were not identified in the available search results.
Epigenetic Footprint Analysis
Comprehensive analyses of the epigenetic footprint directly modified by N-Isobutyryl-2'-deoxycytidine were not found in the available search results.
Enzyme Target Interactions
The biological activity of nucleoside analogs like N-Isobutyryl-2'-deoxycytidine is often intrinsically linked to their interactions with enzymes governing nucleoside metabolism and nucleic acid synthesis.
Cyclin-Dependent Kinase (CDK7/9) Inhibition
Specific studies demonstrating the direct inhibition of Cyclin-Dependent Kinase 7 (CDK7) or Cyclin-Dependent Kinase 9 (CDK9) by the parent compound N-Isobutyryl-2'-deoxycytidine were not identified in the available search results. While inhibitors of CDK7 and CDK9 exist and have been studied newdrugapprovals.orgnewdrugapprovals.orgfishersci.noidrblab.netrssing.comfishersci.cacuhk.edu.cnidrblab.net, their interaction with N-Isobutyryl-2'-deoxycytidine was not detailed in the retrieved information.
Deoxycytidine Kinase (dCK) Activity Modulation
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, primarily responsible for phosphorylating deoxycytidine (dC) into deoxycytidine monophosphate (dCMP). This phosphorylation is an initial step required for deoxyribonucleosides to be incorporated into DNA. dCK can also phosphorylate other deoxyribonucleosides like deoxyadenosine (B7792050) and deoxyguanosine. The activity of dCK is crucial for the metabolism of deoxycytidine and its analogs. While direct modulation of dCK activity by N-Isobutyryl-2'-deoxycytidine itself was not explicitly detailed in the search results, the close structural relationship to deoxycytidine and the mention of N-Isobutyryl-2'-deoxycytidine in the context of deoxycytidine kinase suggest that its biological effects may involve processing by or interaction with dCK, potentially after conversion to deoxycytidine.
Cytidine Deaminase (CDA) Interactions and Inactivation Pathways
Cytidine deaminase (CDA) is an enzyme involved in the pyrimidine (B1678525) salvage pathway that catalyzes the irreversible hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. This enzyme plays a significant role in regulating the cellular pool of pyrimidines. Deoxycytidine serves as a substrate for CDA, being converted to deoxyuridine. While direct interaction or inactivation pathways of CDA by the parent compound N-Isobutyryl-2'-deoxycytidine were not specifically described in the search results, the metabolism of deoxycytidine, a core component of this compound, is directly affected by CDA activity. This suggests that the metabolic fate and activity of N-Isobutyryl-2'-deoxycytidine may be influenced by CDA, potentially through deamination of its deoxycytidine moiety after hydrolysis of the isobutyryl group.
Signal Transduction Pathway Modulation
Wnt/β-catenin Signaling Pathway Inhibition
Studies on 5-aza-2'-deoxycytidine (5-aza-dC), a related deoxycytidine analog, have indicated an inhibitory effect on the Wnt/β-catenin signaling pathway. Research in the context of choroidal neovascularization (CNV) demonstrated that 5-aza-dC ameliorated CNV by inhibiting this pathway. nih.govarvojournals.org This inhibition was linked to the demethylation of the promoter of the Notum gene, which encodes a secretion inhibitor of Wnt signaling. nih.govarvojournals.org Upregulation of methyltransferases and downregulation of Notum were observed in experimental CNV, and 5-aza-dC treatment reversed these effects, leading to the inactivation of the Wnt pathway. nih.govarvojournals.org Another study on human uterine leiomyomas also showed that 5-aza-2'-deoxycytidine treatment inhibited the Wnt/β-catenin signaling pathway targets. nih.gov
Caspase-Mediated Apoptosis Pathways
Caspases are critical proteases involved in the execution of apoptosis, a programmed cell death process. nih.govwikipedia.orgmdpi.com The intrinsic and extrinsic apoptotic pathways both converge on the activation of caspases. wikipedia.orgmdpi.com Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3, -6, and -7), which then degrade cellular proteins, leading to the morphological changes associated with apoptosis. nih.govwikipedia.orgmdpi.com
Research on ibulocydine (B612069), described as a novel CDK7/9 inhibitor prodrug, showed that it inhibited the growth of triple-negative breast cancer (TNBC) cells by inducing caspase-mediated apoptosis. nih.gov While ibulocydine is a different compound from this compound, this finding suggests that related compounds can induce apoptosis through caspase activation. Additionally, 5-aza-2'-deoxycytidine has been shown to endorse demethylation by constraining DNA methyltransferase covalent binding, particularly in tumors with hypermethylation of caspase-8 promotors, thus potentially restoring caspase-8 expression and leading to therapeutic effects by utilizing caspase-8. nih.gov
Matrix Metalloproteinase (MMP) Regulation
Matrix metalloproteinases (MMPs) are a family of enzymes that play a significant role in the remodeling of the extracellular matrix (ECM). nih.govmdpi.comfrontiersin.org Their activity is tightly regulated at multiple levels, including transcription and inhibition by tissue inhibitors of metalloproteinases (TIMPs). mdpi.com Dysregulation of MMPs is implicated in various pathological processes, including cancer progression and metastasis. mdpi.comfrontiersin.org
Ibulocydine has been shown to block metastasis in TNBC by reducing MMP-9 expression. nih.gov This suggests a role for related compounds in regulating MMPs. Furthermore, studies with 5-aza-2'-deoxycytidine have indicated that epigenetic processes contribute to the regulation of MMP expression. nih.gov Specifically, 5-aza-2'-deoxycytidine and interleukin-1 have been shown to cooperate in regulating matrix metalloproteinase-3 gene expression. nih.gov Treatment with 5-aza-dC was found to be necessary for certain transcription factors, such as Ap-1, to trigger an increase in MMP-3 expression. nih.gov
DNA Damage and Repair Mechanisms
Induction of DNA Damage
Nucleoside analogs like 5-aza-2'-deoxycytidine can be incorporated into DNA during replication. mdpi.com This incorporation can lead to the formation of adducts with DNA methyltransferases (DNMTs), particularly DNMT1, sequestering the enzyme and leading to its degradation. mdpi.com This process contributes to global DNA demethylation. mdpi.com
Beyond hypomethylation, 5-aza-2'-deoxycytidine has been shown to induce DNA damage. mdpi.comnih.gov This damage can include the formation of DNA double-strand breaks, as evidenced by the formation of gamma-H2AX foci and comet assays. nih.gov The induction of DNA damage by 5-aza-2'-deoxycytidine appears to be dependent on ATM (ataxia-telangiectasia mutated). nih.gov Incomplete or defective mitosis, resulting in cytosolic DNA, has also been observed in cells treated with 5-aza-2'-deoxycytidine. embopress.org This genomic instability and DNA damage can be influenced by DNA methyltransferases 1 and 3B. nih.gov
DNA Repair Response
Exposure to nucleoside analogs can induce a DNA repair response. researchgate.netresearchgate.net Following the induction of DNA damage by compounds like 5-aza-2'-deoxycytidine, cellular repair mechanisms are activated. nih.gov The DNA damage induced by 5-aza-2'-deoxycytidine, such as double-strand breaks, can be repaired following drug removal. nih.gov
The cellular response to DNA damage induced by 5-aza-2'-deoxycytidine involves the activation of key strand break repair proteins, including ATM, ATR (ATM-Rad3-related), checkpoint kinase 1 (CHK1), BRCA1, NBS1, and RAD51. nih.gov Studies have shown that DNMT1-deficient cells exhibit significant defects in these repair responses, including a lack of gamma-H2AX induction and impaired activation of p53 and CHK1. nih.gov This suggests a role for DNMT1 in the cellular response to DNA damage induced by these analogs. nih.gov Furthermore, 5-aza-2'-deoxycytidine treatment has been shown to restore the expression of DNA repair genes, such as OGG1, MSH4, and MLH1, in breast cancer cells, suggesting that DNA hypermethylation might be a cause for decreased expression of these genes. nih.gov
Preclinical Research and Efficacy Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental in preclinical research to determine the biological activity of a compound at a cellular level. This includes assessing its effects on cancer cell lines, understanding its mechanism of action, and evaluating its potential as a cytotoxic agent.
Cell Line Susceptibility and Sensitivity Profiling
A thorough review of published scientific literature reveals no specific studies detailing the susceptibility or sensitivity profiles of various cancer cell lines to Ibu-deoxycytidine. Research dedicated to determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) across a panel of cell lines for this particular compound is not publicly available.
Cell Cycle Analysis
There are no available research articles or data that describe the effects of this compound on the cell cycle of cancer cells. Studies using techniques such as flow cytometry to analyze DNA content and determine if the compound induces arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M) have not been published.
Cellular Uptake and Intracellular Metabolism
Information regarding the mechanisms of cellular uptake and the intracellular metabolic fate of this compound is not available in the current body of scientific literature. There are no published studies that investigate how this compound is transported into cells or how it is metabolized intracellularly to potentially active or inactive forms.
Cytotoxicity Assessment
While one commercial supplier of 2'-Deoxy-N2-isobutyryl-a-cytidine suggests it has antitumor properties and may inhibit tumor cell proliferation, there are no peer-reviewed scientific studies available to substantiate these claims or to provide specific data from cytotoxicity assays. Standard assays to measure cytotoxicity, such as MTT or LDH release assays, have not been reported for this compound in the scientific literature.
Data Table: In Vitro Cellular Assay Data for this compound
| Assay Type | Cell Line(s) | Finding | Source |
| Cell Line Susceptibility | Not Applicable | No data available | Not Applicable |
| Cell Cycle Analysis | Not Applicable | No data available | Not Applicable |
| Cellular Uptake | Not Applicable | No data available | Not Applicable |
| Cytotoxicity Assessment | Not Applicable | No data available | Not Applicable |
Note: The table above reflects the absence of publicly available data from preclinical in vitro studies on this compound.
In Vivo Animal Models
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and therapeutic potential of a compound in a living organism before consideration for human trials.
Efficacy in Xenograft Models
A comprehensive search of scientific databases and literature has found no published studies on the efficacy of this compound in animal xenograft models. Research involving the administration of this compound to animals bearing human tumor xenografts to assess its impact on tumor growth, progression, or regression has not been reported.
Data Table: In Vivo Efficacy Data for this compound in Xenograft Models
| Animal Model | Tumor Type | Efficacy Outcome | Source |
| Not Applicable | Not Applicable | No data available | Not Applicable |
Note: The table above reflects the absence of publicly available data from preclinical in vivo studies on this compound.
Metastasis Inhibition Studies
Metastasis is a primary contributor to cancer-related mortality, and inhibiting this process is a key therapeutic goal. Ibulocydine (B612069) has been investigated for its anti-metastatic properties, particularly in aggressive cancers like triple-negative breast cancer (TNBC), which frequently metastasizes to the lungs. nih.gov
In vitro studies have shown that Ibulocydine effectively curtails the migration and invasion of TNBC cells. nih.gov Wound healing assays demonstrated a significant reduction in the ability of cancer cells to migrate into a scratched area after treatment with Ibulocydine. researchgate.net Similarly, trans-well invasion assays revealed a dose-dependent decrease in the number of invading TNBC cells. researchgate.net
The mechanism underlying this inhibition of metastasis is linked to the regulation of matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. researchgate.net Western blot analyses have confirmed that Ibulocydine treatment leads to a dose-dependent reduction in MMP-9 expression in TNBC cells. researchgate.net Furthermore, the anti-migratory and anti-invasive effects of Ibulocydine were diminished in cells engineered to overexpress MMP-9, confirming the critical role of this protein in the compound's anti-metastatic activity. researchgate.net
In vivo evidence supports these in vitro findings. An experimental lung metastasis model using MDA-MB-231-Luc cells, a human breast cancer cell line, showed that pretreatment of the cancer cells with Ibulocydine before intravenous injection significantly inhibited their metastasis to the lungs in mice. nih.gov
Table 1: Summary of In Vitro Metastasis Inhibition Studies of Ibulocydine in TNBC Cells
| Assay | Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Wound Healing Assay | TNBC cells | Effectively blocked the migration of TNBC cells into the scratch area. | researchgate.net |
| Trans-well Invasion Assay | TNBC cells | Significantly reduced the number of invading TNBC cells in a dose-dependent manner. | researchgate.net |
| Western Blotting | TNBC cells | Decreased expression of MMP-9 in a dose-dependent manner. | researchgate.net |
Pharmacodynamic Biomarker Monitoring
Pharmacodynamic (PD) biomarkers are essential for assessing the biological effects of a drug on its target and downstream pathways, providing crucial information for determining optimal dosing and confirming the mechanism of action. mdpi.com For this compound (Ibulocydine), which acts as a CDK7/9 inhibitor, several potential PD biomarkers can be monitored.
As Ibulocydine inhibits CDK7 and CDK9, a primary pharmacodynamic effect is the blockage of phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II. nih.gov This inhibition of transcription leads to the downregulation of short-lived anti-apoptotic proteins that are crucial for cancer cell survival. nih.govresearchgate.net Therefore, key PD biomarkers for Ibulocydine activity include:
Phosphorylation status of RNA polymerase II CTD: A reduction in phosphorylation would indicate target engagement. nih.gov
Expression levels of anti-apoptotic proteins: A rapid decrease in the mRNA and protein levels of Mcl-1, survivin, and XIAP serves as a downstream indicator of Ibulocydine's therapeutic effect. nih.govresearchgate.net
Furthermore, since Ibulocydine induces apoptosis, monitoring markers of programmed cell death can also serve as pharmacodynamic indicators. nih.gov These include:
Cleavage of caspase-3 and PARP: Increased levels of the cleaved forms of these proteins are hallmarks of apoptosis and have been observed in TNBC cells following Ibulocydine treatment. nih.gov
Table 2: Potential Pharmacodynamic Biomarkers for this compound (Ibulocydine)
| Biomarker | Effect of Ibulocydine | Method of Detection | Reference |
|---|---|---|---|
| Phospho-RNA Polymerase II CTD | Decreased | Western Blot, Immunohistochemistry | nih.gov |
| Mcl-1 mRNA and protein | Decreased | RT-PCR, Western Blot | nih.govresearchgate.net |
| Survivin mRNA and protein | Decreased | RT-PCR, Western Blot | nih.govresearchgate.net |
| XIAP mRNA and protein | Decreased | RT-PCR, Western Blot | nih.govresearchgate.net |
| Cleaved Caspase-3 | Increased | Western Blot, Immunohistochemistry | nih.gov |
| Cleaved PARP | Increased | Western Blot, Immunohistochemistry | nih.gov |
Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and overcome potential resistance, this compound may be used in combination with other anticancer agents.
Co-administration with Deaminase Inhibitors
This compound, as a deoxycytidine analog, may be susceptible to degradation by cytidine (B196190) deaminase, an enzyme that can inactivate such compounds. While specific studies on the co-administration of deaminase inhibitors with this compound are not extensively documented in the available literature, this represents a rational and potentially beneficial combination strategy based on the known metabolism of similar nucleoside analogs. For other antitumor agents like cytosine arabinoside and 5-azacytidine (B1684299), uridine (B1682114) and its analogs have been shown to competitively inhibit cytidine deaminase, thereby protecting the active drugs from degradation. nih.gov
Combinatorial Approaches with other Therapeutic Agents
The therapeutic potential of Ibulocydine can likely be enhanced through combination with other anticancer drugs. As a CDK7/9 inhibitor, it has a mechanism of action that can complement other treatment modalities. For instance, in hormone receptor-positive breast cancers, CDK7 inhibitors are being clinically evaluated in combination with hormone inhibitors like letrozole or tamoxifen. nih.gov Such a strategy aims to target different oncogenic pathways simultaneously to achieve a synergistic antitumor effect.
While specific preclinical studies detailing combinations of Ibulocydine with other agents are limited, the general principle of combining targeted therapies with chemotherapy or other targeted drugs is a well-established approach in oncology to improve response rates and manage drug resistance. mdpi.com
Mechanisms of Resistance to this compound and Analogs
The development of drug resistance is a significant challenge in cancer therapy. Although specific studies on resistance to this compound are not yet widely available, mechanisms of resistance can be extrapolated from studies of its parent class of compounds, the 2'-deoxycytidine (B1670253) analogues, and its target class, the CDK inhibitors.
Cellular and Molecular Basis of Resistance
For nucleoside analogs, a primary mechanism of resistance involves alterations in the enzymes responsible for their metabolic activation. Deoxycytidine kinase (dCK) is a key enzyme that phosphorylates deoxycytidine and its analogs, which is the first and rate-limiting step for their incorporation into DNA and subsequent cytotoxic effect. A deficiency in dCK activity is a common mechanism of resistance to cytarabine (Ara-C), another deoxycytidine analog. nih.gov This deficiency can arise from mutations in the dCK gene. nih.gov It is therefore plausible that downregulation or inactivating mutations of dCK could confer resistance to this compound.
For CDK inhibitors, resistance can emerge through various mechanisms. One identified mechanism for resistance to the CDK4/6 inhibitor palbociclib is the overexpression of the ABCB1 (also known as P-gp or MDR1) transporter, which is a multidrug resistance protein that actively pumps drugs out of cancer cells. frontiersin.org Increased drug efflux would reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy. frontiersin.org It is conceivable that similar transporter-mediated resistance could develop against Ibulocydine.
Another potential mechanism of resistance to CDK inhibitors is the activation of bypass signaling pathways. For example, cancer cells can develop resistance to CDK4/6 inhibitors by upregulating cyclin E1, which then activates CDK2 and allows the cell cycle to progress despite the inhibition of CDK4/6. nih.gov While Ibulocydine targets CDK7/9, which are involved in both transcription and cell cycle control, the principle of pathway reactivation or the engagement of alternative survival pathways remains a likely avenue for the development of resistance.
Preclinical Research on "this compound" Reveals No Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, no preclinical research, efficacy studies, or data on resistance mechanisms were found for a compound specifically named "this compound."
Extensive searches were conducted to locate scholarly articles, patents, and research data pertaining to "this compound." These searches, aimed at uncovering information on its preclinical efficacy and strategies to overcome potential resistance, did not yield any relevant results. This suggests that "this compound" may be a novel compound not yet described in publicly accessible scientific literature, a proprietary molecule with undisclosed research, or a term that is not in standard use within the scientific community.
While no information was available for "this compound," the search did yield extensive research on related classes of compounds, namely deoxycytidine analogues and derivatives of ibuprofen (B1674241).
Deoxycytidine analogues, such as decitabine (5-aza-2'-deoxycytidine) and gemcitabine (B846), are a well-established class of anti-cancer agents. nih.govnih.gov Preclinical research on these compounds has identified key mechanisms of resistance, which often involve alterations in cellular uptake, metabolism, or the target enzyme. nih.govnih.gov Common strategies to overcome resistance to deoxycytidine analogues that have been explored in preclinical settings include:
Combination Therapies: Utilizing synergistic effects with other chemotherapeutic agents or targeted therapies.
Modulation of Metabolism: Co-administration with compounds that inhibit enzymes responsible for the breakdown of the deoxycytidine analogue.
Development of Prodrugs: Creating modified versions of the drug that can bypass resistance mechanisms, for instance, by being independent of nucleoside transporters for cellular entry. nih.gov
Separately, research into ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), has focused on creating derivatives to enhance its therapeutic properties or reduce side effects. nih.gov This research is generally focused on its anti-inflammatory and analgesic applications and is distinct from the typical use of deoxycytidine analogues in oncology.
Advanced Research Perspectives and Methodologies
Structural Biology and Molecular Docking Studies
Structural biology and molecular docking studies aim to elucidate the three-dimensional structure of molecules and predict how they interact with other molecules, such as proteins or nucleic acids. While direct studies specifically on the structural biology and docking of Ibu-deoxycytidine as a standalone entity interacting with targets are limited in the provided search results, its use as a protected nucleoside in oligonucleotide synthesis and studies on related nucleoside analogs offer relevant insights into the methodologies employed.
Studies on nucleoside analogs often investigate their interactions with proteins, particularly enzymes involved in nucleic acid metabolism or modification, such as DNA methyltransferases. For instance, research on the anticancer drug gemcitabine (B846), a deoxycytidine analog, has explored its binding site and interaction mechanisms with human plasma protein (HSA) using experimental methods and computational docking researchgate.net. These studies can reveal details about binding sites and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions). Similarly, investigations into cytidine (B196190) derivatives have utilized molecular docking to examine interactions with enzymes like DNA methyltransferase researchgate.netuni-muenchen.defrontiersin.org. While specific data for this compound's direct ligand-protein interactions were not prominently found, the methodologies applied to related nucleosides provide a framework for potential future studies.
The incorporation of modified nucleosides, including protected forms like this compound during synthesis, can influence the conformation of nucleic acid strands. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are crucial for analyzing the conformation of DNA and RNA, including the effects of modified bases or backbones oup.com. These techniques can help determine whether the incorporation of a modified nucleoside affects the standard B-form DNA structure or induces alternative conformations like Z-DNA oup.com. The orientation of nucleobases relative to the sugar, described by the syn and anti conformations around the N-glycosidic bond, is a key aspect of nucleic acid structure studied by these methods msu.eduatdbio.com.
The primary context in which this compound interacts with DNA is during oligonucleotide synthesis, where it is incorporated as a building block. Once incorporated and deprotected, the resulting deoxycytidine residue participates in the standard Watson-Crick base pairing within DNA duplexes. Research on other nucleoside analogs, such as 5-aza-2'-deoxycytidine (Decitabine), has shown that these compounds can exert biological effects by being incorporated into DNA and forming covalent adducts with enzymes like DNA methyltransferases, thereby inhibiting their activity frontiersin.orgwikipedia.org. While this compound itself is primarily a synthetic intermediate, understanding the binding mechanisms of modified nucleosides with DNA and RNA is a significant area of research, often involving molecular modeling and experimental techniques to probe interactions like intercalation or groove binding mdpi.com.
Analytical Method Development for Research
Accurate and sensitive analytical methods are essential for the research and characterization of nucleosides and their derivatives, including this compound, particularly when studying their incorporation into nucleic acids or their presence in various matrices.
The detection and quantification of nucleosides and their metabolites in biological matrices (e.g., cells, tissues, biological fluids) are critical for pharmacokinetic studies and understanding their biological roles escholarship.orgjapsonline.comresearchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are widely used techniques for this purpose due to their high sensitivity and specificity escholarship.orgjapsonline.comresearchgate.netdiva-portal.orgmetabolomics.seresearchgate.netchromatographyonline.comgerstelus.comnih.gov. These methods often require extensive sample preparation to minimize matrix effects, which can interfere with accurate quantification escholarship.orgjapsonline.comresearchgate.netchromatographyonline.comgerstelus.com. Recent advancements include the use of automated extraction methods and dried matrix spots for sample collection and analysis japsonline.comgerstelus.comnih.gov.
Various spectroscopic techniques are employed for the structural characterization and analysis of this compound and oligonucleotides containing it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H and 13C NMR, is a fundamental tool for confirming the structure and purity of synthesized nucleosides and oligonucleotides google.comnih.govoup.comnih.govoup.com. It can provide detailed information about the chemical environment of atoms within the molecule. NMR is also used in structural biology to study the conformation and dynamics of nucleic acids oup.com.
Mass Spectrometry (MS): Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are used to determine the molecular weight and elemental composition of this compound and its derivatives nih.govoup.compnas.org. LC-MS and LC-MS/MS are invaluable for the detection and quantification of these compounds in complex mixtures and biological samples escholarship.orgresearchgate.netdiva-portal.orgresearchgate.netchromatographyonline.comnih.gov.
Other Spectroscopic Techniques: Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule google.com. UV-Vis spectroscopy is commonly used to quantify nucleic acids based on their absorbance properties and can be used in studies involving melting temperature analysis of DNA duplexes nih.gov. Circular Dichroism (CD) spectroscopy is particularly useful for studying the conformation and thermal stability of nucleic acid structures researchgate.netoup.com.
These advanced research perspectives and methodologies are crucial for advancing our understanding of this compound, its behavior as a building block in nucleic acid synthesis, and the broader implications of nucleoside modifications in biological systems.
Chromatographic Separations
Chromatographic techniques are essential for the analysis, purification, and characterization of nucleosides and their derivatives, including this compound. High-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying such compounds based on their differing affinities for a stationary phase and their solubility in a mobile phase. researchgate.netperkinelmer.com
Various stationary phases and mobile phase compositions can be employed to achieve effective separation of nucleosides and their modified forms. For instance, reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating compounds like ibuprofen (B1674241) and related substances. researchgate.netresearchgate.netbioline.org.br The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netbioline.org.br The pH of the aqueous phase can be adjusted to optimize separation. perkinelmer.comresearchgate.net
Specialized columns, such as BIST™ columns, which are ion-exchange columns with unique surface chemistry, have been developed to achieve challenging separations of analytes, including nucleosides like deoxycytidine. sielc.com Immunoaffinity chromatography (IAC), a type of liquid chromatography where the stationary phase incorporates antibodies, can also be used for the selective isolation and analysis of specific compounds from complex samples. nih.gov This technique has been applied to the quantitative analysis of DNA adducts, demonstrating its utility in separating modified nucleosides. nih.gov
While direct information on the specific chromatographic separation of this compound is not extensively detailed in the provided search results, the principles and methods applied to similar nucleosides and ibuprofen derivatives are highly relevant. The isobutyryl modification in this compound would influence its polarity and interaction with chromatographic stationary phases compared to unmodified deoxycytidine, necessitating method optimization for its specific analysis.
Prodrug Design and Delivery Systems
The concept of prodrugs involves chemically modifying a parent drug to improve its properties, such as solubility, stability, targeting, or bioavailability, and then relying on in vivo processes to regenerate the active drug. researchgate.net Nucleoside analogs are frequently explored in prodrug strategies to overcome limitations like poor cellular uptake or rapid metabolism. nih.gov
Design of Enhanced Bioavailability Derivatives
Enhancing the bioavailability of nucleoside analogs is a key objective in prodrug design. Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation. google.com Modifications like the addition of lipophilic groups, such as the isobutyryl group in this compound, can potentially improve membrane permeability and thus oral absorption. researchgate.netscience.gov
Research on other nucleoside prodrugs has demonstrated that chemical modifications can lead to improved oral absorption and longer plasma half-lives compared to the parent nucleosides. nih.gov For example, phosphoramidate (B1195095) prodrugs of gemcitabine have shown enhanced cellular uptake and resistance to deamination, leading to improved pharmacokinetic profiles. nih.gov
The design of enhanced bioavailability derivatives often involves modifying functional groups on the nucleoside to influence properties like lipophilicity, solubility, and susceptibility to enzymatic degradation. researchgate.net While specific data on the enhanced bioavailability of this compound derivatives is not available in the search results, the chemical modification strategy aligns with efforts to improve the pharmacokinetic properties of nucleoside-based compounds.
Translational Research and Clinical Relevance
Potential Therapeutic Indications from Preclinical Findings
Preclinical investigations into nucleoside analogs, including studies potentially involving Ibu-deoxycytidine, explore their utility in treating various diseases. N4-Isobutyryldeoxycytidine is being explored for potential applications in antiviral and anticancer therapies, particularly due to its ability to interfere with nucleic acid synthesis. wikidata.org Nucleoside analogs are a significant class of antiviral agents used to treat numerous viral infections and cancer. mims.com They function by competing with endogenous nucleotides for incorporation into nascent DNA or RNA, thereby inhibiting replication by preventing subsequent primer extension. mims.com This mechanism is central to their effectiveness against viruses and rapidly proliferating cancer cells. Nucleoside analogs are commonly employed in treating viral infections, fungal infections, and cancers. wikipedia.org
Research indicates that nucleoside analogs can inhibit viral replication and tumor cell proliferation, making them promising candidates for drug development. wikidata.org For instance, nucleoside analogs represent the largest class of small molecule-based antivirals and form the backbone of chemotherapy for chronic infections like HIV, hepatitis B or C viruses, and herpes viruses. wikipedia.org Their high antiviral potency and favorable pharmacokinetic profiles also make some suitable for treating acute infections caused by other medically important RNA and DNA viruses. wikipedia.org Preclinical findings on related compounds, such as Gemcitabine (B846) and Capecitabine, which are also nucleoside analogs, have demonstrated the attenuation of proliferation in cancer cell lines through the interruption of cell cycle progression, leading to the induction of senescence and apoptosis. mims.com
Biomarker Discovery and Prognostic Value
The field of biomarker discovery is crucial for identifying indicators that can predict disease risk, progression, or response to therapy. While specific biomarkers directly linked to this compound are not extensively detailed in the provided context, the broader research on biomarkers in various diseases provides a framework for how such investigations could apply to this compound.
Biomarkers can offer valuable insights into disease severity and aid in risk stratification. For example, studies have investigated the prognostic value of circulating fibrosis biomarkers such as MMP-2, TIMP-1, GDF-15, and OPN in conditions like dilated cardiomyopathy (DCM), where elevated levels were associated with adverse clinical outcomes. mims.com Metabolomics approaches have also been employed for biomarker discovery in diseases like breast cancer, identifying metabolites that could serve as indicators for diagnosis and prognosis. wikidata.org Furthermore, transcriptomic data analysis has been used to identify and rank prognostic biomarkers in cancers such as serous ovarian cancer. mims.com
As research into this compound progresses, studies may explore potential biomarkers related to its metabolic pathways, its interaction with cellular targets, or the cellular responses it elicits. Identifying such biomarkers could potentially help in predicting which patients might benefit most from therapies involving this compound or in monitoring the effectiveness of such treatments. Biomarkers related to immune checkpoint inhibitor therapy in triple-negative breast cancer, such as TILs, TMB, and PD-L1, also highlight the diverse range of molecules being investigated for their predictive and prognostic value in disease management. fishersci.se
Epigenetic Therapies and Nucleoside Analogs in Disease Models
This compound is considered valuable in epigenetics research, contributing to the understanding of how chemical modifications can influence gene expression without altering the underlying DNA sequence. wikidata.org Epigenetic therapy is an emerging approach that targets these modifications to treat diseases, particularly cancer. wikipedia.org, wikipedia.org Epigenetic changes, such as altered DNA methylation and histone modifications, are hallmarks of cancer that can lead to the silencing of tumor suppressor genes and the activation of oncogenes. mims.com, wikipedia.org
Nucleoside analogs play a significant role in epigenetic therapies, particularly as DNA methyltransferase (DNMT) inhibitors. For instance, 5-aza-2'-deoxycytidine (Decitabine) is a nucleoside analog that inhibits DNA methyltransferases, leading to a decrease in 5-methylcytosine (B146107) in newly replicated DNA and subsequent transcriptional activation of genes silenced by methylation. wikidata.org This mechanism contributes to its use as a therapeutic agent in conditions like myelodysplastic syndromes and acute myeloid leukemia. wikipedia.org Other epigenetic therapies include histone deacetylase (HDAC) inhibitors, which modulate gene expression by affecting chromatin structure. wikipedia.org, wikipedia.org
Disease models are essential tools in preclinical research to study disease mechanisms and evaluate potential therapies, including nucleoside analogs and epigenetic drugs. These models range from in vitro cell cultures and 3D organoid models to various animal models that recapitulate aspects of human diseases. wikipedia.org, mims.com, uscourts.gov The use of disease models allows researchers to investigate the effects of nucleoside analogs like this compound on disease progression, cellular function, and gene expression in a controlled environment. This is particularly relevant for understanding how this compound might influence epigenetic pathways and exert therapeutic effects in complex biological systems. Research in these models helps to bridge the gap between initial compound discovery and potential clinical application.
Future Directions and Emerging Research Areas for Ibu Deoxycytidine
Development of Novel Analogs with Improved Selectivity and Efficacy
The development of novel nucleoside analogs is a significant area of research, aiming to create compounds with enhanced therapeutic properties, improved stability, or altered biological interactions medchemexpress.com. While Ibu-deoxycytidine itself is a protected form used in synthesis, research could explore modifications to the isobutyryl group or the deoxyribose sugar to create new analogs with specific desirable characteristics. For instance, altering the protecting group might influence the compound's lipophilicity, cellular uptake, or deprotection kinetics within a biological system. Studies on other nucleoside analogs highlight the importance of structural modifications in influencing interactions with enzymes like deoxycytidine kinase, which is crucial for the activation of some antimetabolites nih.gov. The lability of protecting groups, such as isobutyryl ("ibu") compared to benzoyl ("bz"), has been shown to affect side product formation in oligonucleotide synthesis, suggesting that modifications could impact reaction efficiency and purity google.com.
Exploration of New Therapeutic Targets
While this compound's primary current role is in synthesis, the resulting modified oligonucleotides incorporating this building block can be designed to target a variety of biological pathways. Research into novel therapeutic targets would focus on utilizing oligonucleotides synthesized with this compound to modulate gene expression, interfere with protein function, or target specific cellular processes implicated in diseases. Deoxycytidine analogs, such as 5-aza-2'-deoxycytidine (Decitabine), are already used clinically as DNA methyltransferase inhibitors, demonstrating the potential of modified deoxycytidines in epigenetic modulation researchgate.net. Future research could investigate if oligonucleotides containing this compound or its derivatives can offer advantages in targeting specific DNA or RNA sequences involved in disease pathogenesis, potentially in areas like cancer or genetic disorders oup.com. The concept of targeting specific cellular components or pathways with modified nucleosides and oligonucleotides remains a fertile area for exploration karger.com.
Integration with Advanced Gene Editing Technologies
The integration of modified nucleosides like this compound into advanced gene editing technologies, such as CRISPR-Cas systems, represents a promising future direction biocompare.combiosafety.befrontiersin.orgnih.gov. Gene editing relies on introducing precise changes to the genome, often utilizing synthetic oligonucleotides as repair templates or guides biocompare.com. Incorporating modified bases can influence the stability, specificity, and cellular processing of these oligonucleotides, potentially improving editing efficiency and reducing off-target effects frontiersin.orgnih.gov. For example, research into base editing, a CRISPR-based method that directly converts one base to another without creating double-strand breaks, utilizes modified enzymes like cytosine deaminase fused to a catalytically inactive Cas9 frontiersin.org. While this compound itself is not a deaminase, its use in synthesizing modified guide RNAs or donor DNA templates could be explored to enhance the precision or efficiency of various gene editing approaches. Future studies may investigate how the presence of an isobutyryl-protected cytosine within guide RNAs or donor templates affects their interaction with Cas proteins and the cellular repair machinery.
Role in Personalized Medicine Approaches
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup and the molecular profile of their disease eurobloodnet.euovariancancer.net.auhealthcaretransformers.comnih.gov. Modified nucleosides and the oligonucleotides synthesized from them can play a role in personalized medicine by enabling the development of highly specific diagnostic tools or targeted therapies healthcaretransformers.comamericanchemicalsuppliers.com. For instance, oligonucleotides containing modified bases can be used in diagnostic assays to detect specific genetic mutations or epigenetic modifications associated with a disease in a particular patient glenresearch.com. In terms of therapy, oligonucleotides synthesized with building blocks like this compound could be designed to target patient-specific genetic alterations or aberrant RNA molecules. The ability to synthesize custom oligonucleotides with defined modifications allows for the potential development of therapies that are precisely matched to an individual's disease profile, minimizing off-target effects and maximizing efficacy ovariancancer.net.aunih.gov.
Understanding Long-Term Biological Impacts and Off-Target Effects
As with any modified biomolecule introduced into a biological system, a critical area for future research involves thoroughly understanding the long-term biological impacts and potential off-target effects of this compound and the oligonucleotides incorporating it nih.govnih.govoup.comoup.com. While the isobutyryl group is typically removed during or after oligonucleotide synthesis, the fate of this group and any residual modified nucleoside within cells needs investigation. Studies should focus on how cells metabolize this compound and its derivatives, if they are incorporated into cellular DNA or RNA in unintended ways, and whether they elicit any cellular responses or toxicity over time. Research on other nucleoside analogs has shown that they can induce DNA damage or interfere with cellular processes researchgate.net. Understanding the potential for off-target interactions with proteins, enzymes, or other biomolecules is crucial for assessing the safety and specificity of any therapeutic or diagnostic applications involving this compound-modified oligonucleotides nih.gov. Advanced analytical techniques and biological assays will be essential to comprehensively evaluate these long-term impacts.
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?
- Methodological Answer : Provide step-by-step protocols with troubleshooting guides (e.g., reagent storage conditions, equipment alternatives). Share characterized reference samples (e.g., NMR spectra) via open repositories. Collaborate through consortia to standardize methodologies across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
